molecular formula C10H14IN B14799102 1-(4-iodophenyl)-N,N-dimethylethanamine

1-(4-iodophenyl)-N,N-dimethylethanamine

Cat. No.: B14799102
M. Wt: 275.13 g/mol
InChI Key: KFYSUXMQFPVIDX-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-N,N-dimethylethanamine is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to an ethanamine group with two methyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)-N,N-dimethylethanamine can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The process may also involve the use of alternative solvents and catalysts to optimize the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

1-(4-iodophenyl)-N,N-dimethylethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-iodophenyl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its iodine atom and dimethylated ethanamine group make it a versatile compound for various synthetic and research applications. Additionally, its potential therapeutic properties and industrial uses further highlight its significance in scientific research and development.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

1-(4-iodophenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H14IN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3

InChI Key

KFYSUXMQFPVIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)I)N(C)C

Origin of Product

United States

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